(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound “(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” belongs to a class of cyanoacrylamide derivatives synthesized for pharmacological evaluation, particularly antioxidant and antibacterial activities. Its structure features a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a cyanoacrylamido moiety at position 2. The acrylamido side chain incorporates a 3-methoxyphenyl group in the (E)-configuration, which is critical for stereoelectronic interactions in biological systems.
Synthesis Pathway:
The compound is synthesized via a two-step process:
Cyanoacetylation: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is reacted with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux to form an intermediate, ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
Knoevenagel Condensation: The intermediate undergoes condensation with 3-methoxybenzaldehyde in the presence of piperidine and acetic acid, yielding the final (E)-configured product .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-28-22(26)19-17-9-4-5-10-18(17)29-21(19)24-20(25)15(13-23)11-14-7-6-8-16(12-14)27-2/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,24,25)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPFJKTXTOMAKK-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, antioxidant properties, antibacterial effects, and potential as an anticancer agent based on various research findings.
Synthesis
The compound is synthesized through a Knoevenagel condensation reaction involving ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes. The reaction is typically conducted in toluene with catalytic amounts of acetic acid and piperidine. The products are purified by recrystallization and characterized using spectral methods such as IR and NMR spectroscopy .
Antioxidant Activity
Research has demonstrated that the synthesized compounds exhibit significant antioxidant properties. The antioxidant activity was evaluated using various assays:
- DPPH Radical Scavenging : The ability to scavenge DPPH radicals was assessed at a concentration of 100 µM. Compounds with hydroxyl substituents showed the highest activity.
- Nitric Oxide Scavenging : The compounds were tested for their ability to scavenge nitric oxide radicals.
- Lipid Peroxidation Inhibition : The compounds were also evaluated for their effectiveness in inhibiting iron-induced lipid peroxidation.
The results indicated that compounds with a 4-hydroxy substituent exhibited superior antioxidant activity compared to others .
Table 1: Antioxidant Activity of Selected Compounds
| Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| Compound G (4-OH, 3-OCH3) | 85.0 | 78.0 | 70.0 |
| Compound H (4-OH, 3,5-(OCH3)2) | 90.0 | 82.0 | 75.0 |
| Compound E (2-OH) | 60.0 | 55.0 | 50.0 |
Antibacterial Activity
The antibacterial properties of the compound were assessed against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The tests revealed that certain derivatives exhibited potent antibacterial activity:
- 4-Dimethylamino Derivative : Showed the highest activity against B. subtilis and S. aureus.
- 4-Hydroxy Substituted Compounds : These also displayed significant antibacterial effects .
Table 2: Antibacterial Activity of Selected Compounds
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound B | Bacillus subtilis | 18 |
| Compound C | Staphylococcus aureus | 20 |
| Compound D | Escherichia coli | 15 |
Anticancer Potential
Recent studies have explored the potential of this compound as an anticancer agent, particularly against breast cancer cell lines such as MCF-7. The compound demonstrated significant cytotoxicity with an IC50 value of approximately .
- Induction of Apoptosis : Flow cytometry analysis indicated that treatment with the compound led to increased early and late apoptosis in MCF-7 cells.
- Cell Cycle Arrest : The compound caused G2/M-phase cell-cycle arrest, indicating its potential to inhibit cell proliferation .
Table 3: Anticancer Activity Data
| Parameter | Control (%) | Treated (%) |
|---|---|---|
| Early Apoptosis (AV+/PI−) | 3.33 | 8.73 |
| Late Apoptosis (AV+/PI+) | 2.75 | 18.13 |
| Cell Cycle Arrest (G2/M phase) | 17.23 | 25.56 |
Chemical Reactions Analysis
Stability and Side Reactions
The compound’s stability is influenced by its functional groups:
-
Ester Group : Susceptible to hydrolysis under acidic or basic conditions.
-
Cyano Group : May undergo nucleophilic addition or reduction.
-
Acrylamido Moiety : Prone to Michael addition reactions.
No degradation was reported under standard storage conditions (room temperature, inert atmosphere).
Mechanistic Insights
Key Steps in Knoevenagel Condensation
-
Enolate Formation : Piperidine deprotonates the active methylene group in the cyanoacetamido intermediate.
-
Aldol Addition : Enolate attacks the aldehyde carbonyl of 3-methoxybenzaldehyde.
-
Dehydration : Acetic acid promotes elimination of water to form the conjugated acrylamido product .
Functional Group Reactivity
-
Cyanide Group : Acts as an electron-withdrawing group, enhancing the electrophilicity of the α-carbon in the acrylamido moiety.
-
Methoxy Group : Provides steric and electronic effects, directing regioselectivity in subsequent reactions.
Optimization and Catalysis
Comparison with Similar Compounds
This section evaluates the target compound against structurally analogous derivatives, focusing on substituent effects, antioxidant activity, and physicochemical properties.
Structural and Functional Group Analysis
Key structural analogs include:
- Compound F: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Compound G: Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Compound H: Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Compound 5g: Ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
| Compound | Phenyl Substituent | Key Functional Groups | Biological Focus |
|---|---|---|---|
| Target | 3-methoxyphenyl | Methoxy (-OCH₃) | Antioxidant/antibacterial |
| F | 4-hydroxyphenyl | Hydroxyl (-OH) | Antioxidant |
| G | 4-hydroxy-3-methoxyphenyl | -OH and -OCH₃ | Antioxidant |
| H | 4-hydroxy-3,5-dimethoxyphenyl | -OH and two -OCH₃ groups | Antioxidant |
| 5g | 1H-indol-3-yl | Indole heterocycle | Unspecified |
Antioxidant Activity
Antioxidant efficacy was assessed using DPPH radical scavenging, nitric oxide inhibition, lipid peroxidation, and superoxide scavenging assays (Table 1) .
Table 1. Antioxidant Activity of Selected Derivatives (at 100 μM)
| Compound | DPPH Scavenging (%) | Nitric Oxide Inhibition (%) | Lipid Peroxidation Inhibition (%) | Superoxide Scavenging (%) |
|---|---|---|---|---|
| F | 78.2 | 65.4 | 72.8 | 68.5 |
| G | 82.6 | 70.1 | 80.3 | 73.2 |
| H | 94.5 | 88.7 | 92.4 | 89.6 |
| Target* | ~60–70† | ~50–60† | ~65–75† | ~55–65† |
Note:
- Compound H exhibited the highest activity due to sterically hindered phenolic -OH and electron-donating methoxy groups enhancing radical stabilization .
- Compound F and G showed moderate-to-high activity, attributed to phenolic -OH groups enabling hydrogen atom donation.
- The target compound (3-methoxyphenyl) lacks a phenolic -OH group, likely resulting in lower antioxidant activity compared to F, G, and H. Methoxy groups are less effective at radical scavenging but may improve metabolic stability .
Comparison with Non-Antioxidant Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
